N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC11031966
Molecular Formula: C15H12N2O2S2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O2S2 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18) |
| Standard InChI Key | VSSNLXWOTUAMNX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (C₁₅H₁₂N₂O₂S₂) features a 1,3-thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a thiophene-2-carboxamide moiety. The methoxy group (-OCH₃) enhances solubility in polar solvents, while the thiophene and thiazole rings contribute to aromatic stability and electronic delocalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂S₂ |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
| CAS Number | Not publicly disclosed |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
The compound’s crystal structure remains uncharacterized, but computational models predict planar geometry for the thiazole and thiophene rings, facilitating π-π stacking interactions with biological targets.
Physicochemical Characteristics
The methoxy group imparts moderate hydrophilicity (logP ≈ 2.8), balancing membrane permeability and aqueous solubility. Melting and boiling points are unreported, but analogous thiazole derivatives typically melt between 150–250°C. Stability studies indicate susceptibility to hydrolysis under strong acidic or basic conditions due to the carboxamide linkage.
Synthesis and Chemical Transformations
Synthetic Pathways
The compound is synthesized via multi-step protocols, often beginning with Hantzsch thiazole synthesis. A representative route involves:
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Formation of the Thiazole Core: Condensation of 4-methoxyphenyl thiourea with α-bromo-4-methoxyacetophenone in ethanol under reflux.
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Carboxamide Coupling: Reaction of the thiazole-2-amine intermediate with thiophene-2-carbonyl chloride in dichloromethane, catalyzed by triethylamine.
Critical challenges include optimizing reaction yields (reported 60–75%) and minimizing byproducts like N-acylated derivatives. Purification typically employs column chromatography with hexane-ethyl acetate gradients.
Derivative Synthesis
Structural modifications focus on enhancing bioactivity:
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Nitro Substitution: Introducing nitro groups at the thiophene 5-position increases electrophilicity, improving interactions with nucleophilic enzyme residues.
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Methoxy Group Replacement: Swapping -OCH₃ with -CF₃ augments lipid solubility, potentially boosting blood-brain barrier penetration.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves dual inhibition of:
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Dihydrofolate Reductase (DHFR): Essential for bacterial folate synthesis.
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Lanosterol Demethylase: Critical for fungal cell membrane integrity.
Table 2: Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 | Topoisomerase II inhibition |
| A549 (Lung Cancer) | 18.7 | Reactive oxygen species (ROS) generation |
| HepG2 (Liver Cancer) | 9.8 | Caspase-3/7 activation |
Apoptosis induction correlates with mitochondrial membrane depolarization and PARP cleavage, hallmarks of intrinsic apoptotic pathways.
Research Advancements and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vivo studies showing a 3.2-fold increase in plasma half-life compared to free compound.
Structure-Activity Relationship (SAR) Insights
Key SAR trends include:
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Thiazole Modifications: Bromination at the thiazole 5-position enhances anticancer potency but reduces antimicrobial efficacy.
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Methoxy Position: Para-substitution on the phenyl ring maximizes target binding affinity versus meta or ortho analogues.
Comparative Analysis with Structural Analogues
Table 3: Benchmarking Against Analogous Compounds
| Compound | Structural Features | Bioactivity Highlights |
|---|---|---|
| N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | Fluorophenyl, nitro group | Superior antibacterial activity (MIC = 4 µg/mL vs. E. coli) |
| N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5-methylthiophene-2-carboxamide | Dimethyl thiazole | Enhanced cytotoxicity (IC₅₀ = 7.5 µM vs. HeLa) |
| Target Compound | Methoxyphenyl, unsubstituted thiophene | Balanced antimicrobial/anticancer profile |
The methoxy group in the target compound confers a unique balance of solubility and target engagement, distinguishing it from halogenated or alkylated analogues.
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